molecular formula C46H40ClN7O16 B15193821 Eremomycin aglycone hexapeptide CAS No. 185461-61-4

Eremomycin aglycone hexapeptide

Cat. No.: B15193821
CAS No.: 185461-61-4
M. Wt: 982.3 g/mol
InChI Key: ZUXYELXLKGTWOK-WZRYFPGASA-N
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Description

Eremomycin aglycone hexapeptide is a sophisticated synthetic derivative of glycopeptide antibiotics, specifically designed for advanced microbiological and antiviral research. This compound is produced by the controlled degradation of the native Eremomycin structure, resulting in a hexapeptide core that lacks the sugar moieties (aglycone) and has undergone specific modification at its N-terminus. This strategic reprogramming of the parent molecule successfully eliminates its antibacterial activity by impairing its ability to bind to the bacterial cell-wall precursor D-Ala-D-Ala, thereby creating a highly selective research tool . The primary research value of this compound lies in its potent and broad-spectrum antiviral properties. Studies have demonstrated that it acts as a robust inhibitor of influenza A and B virus replication, with effective concentrations (EC50) in the low micromolar range . Subsequent research has classified it as a broad antiviral agent, as it also offers protection against other clinically significant viruses, including herpes simplex virus (HSV), yellow fever virus (ZIKV), and human coronaviruses . Its proposed mechanism of action involves interference with the viral uptake process, specifically by disrupting endocytosis, a critical early stage of the viral life cycle . This makes it an invaluable compound for investigating novel antiviral pathways and for use as a probe in virology and cell biology. For researchers, this compound represents a key molecule for exploring new therapeutic strategies against viral pathogens without contributing to the pressing issue of antibacterial resistance. It is supplied for research applications only.

Properties

CAS No.

185461-61-4

Molecular Formula

C46H40ClN7O16

Molecular Weight

982.3 g/mol

IUPAC Name

(1S,2R,18R,19R,22S,25R,28R,40S)-19-amino-22-(2-amino-2-oxoethyl)-15-chloro-2,18,32,35,37,48-hexahydroxy-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3(50),4,6(49),8(48),9,11,14,16,29(45),30,32,34(39),35,37,46-pentadecaene-40-carboxylic acid

InChI

InChI=1S/C46H40ClN7O16/c47-24-10-18-4-8-28(24)70-30-12-19-11-29(40(30)61)69-21-5-1-16(2-6-21)39(60)37-45(66)53-36(46(67)68)23-13-20(55)14-27(57)32(23)22-9-17(3-7-26(22)56)34(43(64)54-37)52-44(65)35(19)51-41(62)25(15-31(48)58)50-42(63)33(49)38(18)59/h1-14,25,33-39,55-57,59-61H,15,49H2,(H2,48,58)(H,50,63)(H,51,62)(H,52,65)(H,53,66)(H,54,64)(H,67,68)/t25-,33+,34+,35+,36-,37-,38+,39+/m0/s1

InChI Key

ZUXYELXLKGTWOK-WZRYFPGASA-N

Isomeric SMILES

C1=CC2=CC=C1[C@H]([C@H]3C(=O)N[C@@H](C4=C(C(=CC(=C4)O)O)C5=C(C=CC(=C5)[C@H](C(=O)N3)NC(=O)[C@H]6C7=CC(=C(C(=C7)OC8=C(C=C(C=C8)[C@H]([C@H](C(=O)N[C@H](C(=O)N6)CC(=O)N)N)O)Cl)O)O2)O)C(=O)O)O

Canonical SMILES

C1=CC2=CC=C1C(C3C(=O)NC(C4=C(C(=CC(=C4)O)O)C5=C(C=CC(=C5)C(C(=O)N3)NC(=O)C6C7=CC(=C(C(=C7)OC8=C(C=C(C=C8)C(C(C(=O)NC(C(=O)N6)CC(=O)N)N)O)Cl)O)O2)O)C(=O)O)O

Origin of Product

United States

Chemical Synthesis and Structural Modification of Eremomycin Aglycone Hexapeptide

Methodologies for Derivation of Eremomycin (B1671613) Aglycone Hexapeptide

The generation of the eremomycin aglycone hexapeptide from the parent eremomycin molecule involves specific chemical degradation techniques aimed at cleaving specific peptide bonds.

Edman Degradation for N-terminal Amino Acid Cleavage from Eremomycin Aglycone

The Edman degradation is a well-established method for sequentially removing amino acid residues from the N-terminus of a peptide. libretexts.org In the context of eremomycin aglycone, this process is employed to cleave the N-terminal N-methyl-D-leucine, resulting in the formation of the corresponding hexapeptide. nih.gov The reaction involves treating the eremomycin aglycone with phenyl isothiocyanate, which reacts with the free N-terminal amino group. libretexts.org Subsequent treatment with a milder acid selectively cleaves the N-terminal residue as a phenylthiohydantoin (PTH)-amino acid derivative, leaving the rest of the peptide chain intact. libretexts.org This method has also been successfully applied to the aglycone of actinoidin, a related glycopeptide antibiotic. nih.gov

Preparation of Des-(N-methyl-D-leucyl)Eremomycin Aglycone

The product of the Edman degradation of eremomycin aglycone is specifically named des-(N-methyl-D-leucyl)eremomycin aglycone. researchgate.net This hexapeptide serves as a crucial scaffold for further synthetic modifications. nih.govresearchgate.net The removal of the N-methyl-D-leucine residue exposes a new N-terminal amino acid, providing a site for the introduction of novel functionalities. nih.gov

Rational Design and Synthesis of this compound Analogs

With the this compound in hand, researchers can explore a variety of synthetic modifications to create novel analogs. These modifications are often guided by a rational design approach aimed at understanding the structural requirements for biological activity.

N-terminal Aminoacylation Strategies

One of the primary strategies for modifying the this compound is N-terminal aminoacylation. This involves coupling new amino acid residues to the newly exposed N-terminus of the hexapeptide.

Researchers have successfully aminoacylated the this compound with various D-amino acid derivatives, including those of D-lysine, D-histidine, and D-tryptophan. nih.gov This process results in the formation of new heptapeptide (B1575542) analogs of the eremomycin aglycone. nih.gov The synthesis of D-amino acid-containing dipeptides has also been demonstrated using the adenylation domains of nonribosomal peptide synthetases, highlighting enzymatic approaches for creating building blocks for such modifications. nih.gov The synthesis of D-tryptophan derivatives, in particular, has been explored through multi-enzymatic systems. nih.gov

Table 1: N-terminal Aminoacylation of this compound

Original N-terminal ResidueCleavage MethodResulting PeptideIncorporated D-Amino Acid DerivativesFinal Product
N-methyl-D-leucineEdman DegradationThis compoundD-Lysine, D-Histidine, D-TryptophanHeptapeptide Analogs of Eremomycin Aglycone

C-terminal Functionalization and Modification

In addition to N-terminal modifications, the C-terminus of eremomycin and its derivatives presents opportunities for functionalization. While the provided abstracts primarily focus on N-terminal modifications of the hexapeptide, the synthesis of eremomycin esters through the carboxyl group has been reported. nih.gov This was achieved by treating eremomycin with corresponding diazoalkanes to yield methyl, benzyl, and diphenylmethyl esters. nih.gov Although these modifications were performed on the parent glycopeptide, the principles could potentially be applied to the C-terminus of the aglycone hexapeptide. More advanced techniques for C-terminal modification, such as a photochemically-enabled method for producing C-terminal amides from cysteine-extended polypeptide precursors, have also been developed, offering potential future strategies for modifying the this compound. nih.gov

Introduction of Hydrophobic Residues into this compound Scaffolds

The introduction of hydrophobic residues into the this compound is a key strategy to improve its antibacterial efficacy. This approach often involves the modification of the aglycone after removing the N-terminal D-MeLeu amino acid, resulting in a hexapeptide. nih.gov The addition of hydrophobic moieties can lead to derivatives with enhanced activity against various pathogens, including enveloped viruses. nih.gov

One method for introducing such residues is through the amidation of the aglycone or its hexapeptide analogue. For instance, the reaction of the this compound with 1-adamantylmethylamine in the presence of diphenylphosphoryl azide (B81097) (DPPA) yields the (1-adamantylmethyl)amide derivative. nih.gov This specific modification has been shown to produce compounds with significant antiviral properties. nih.gov

The design of hydrophobic substituents is guided by several principles aimed at maximizing the therapeutic potential of the resulting glycopeptide derivatives. A primary goal is to increase the compound's lipophilicity, which can enhance its interaction with and penetration of bacterial membranes. nih.gov This enhanced membrane association is a critical factor in the improved antibacterial activity observed in many N-substituted glycopeptide derivatives. nih.gov

Key design principles include:

Enhanced Dimerization: The introduction of hydrophobic side chains can significantly increase the dimerization capacity of the glycopeptide molecules. nih.gov This enhanced dimerization is correlated with increased antibacterial activity.

Membrane Anchoring: Lipophilic side chains promote the binding of the antibiotic to bacterial membrane vesicles. nih.gov This anchoring effect concentrates the drug at its site of action, the bacterial cell wall, thereby increasing its efficacy.

Balancing Hydrophobicity and Hydrophilicity: While hydrophobicity is crucial, it must be balanced with sufficient hydrophilicity to maintain solubility and bioavailability. For example, in second-generation glycopeptides like oritavancin, the hydrophobicity introduced by a para-chlorophenylbenzyl group is balanced by the hydrophilic epi-vancosamine moiety. nih.gov This balance is essential for effective interaction with lipid II within the bacterial membrane. nih.gov

Multi-faceted Mechanisms of Action: Strategic hydrophobic modifications can lead to compounds with multiple mechanisms of action. Oritavancin, for instance, not only inhibits cell wall synthesis but also disrupts the bacterial membrane, contributing to its potent activity against resistant strains like VISA and some VRE. nih.gov

The following table summarizes the effects of specific hydrophobic modifications on the activity of glycopeptide antibiotics:

Modification Effect on Dimerization Effect on Membrane Binding Impact on Antibacterial Activity
N-substitution with lipophilic side chainsIncreasedIncreasedSignificantly enhanced
(1-Adamantylmethyl)amide additionNot specifiedNot specifiedPotent antiviral activity
para-chlorophenylbenzyl group (Oritavancin)Not specifiedIncreasedPotent against VISA and some VRE

Advanced Synthetic Methodologies for Glycopeptide Hexapeptides

The synthesis of complex molecules like glycopeptide hexapeptides necessitates sophisticated and efficient methodologies. Advances in solid-phase synthesis, semi-synthetic approaches, and chemoenzymatic strategies have been pivotal in enabling the creation and diversification of these important compounds.

Solid-Phase Peptide Synthesis (SPPS) Applications

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique for the assembly of peptides and glycopeptides, including hexapeptides derived from glycopeptide antibiotics. rsc.orgjpt.com This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support. jpt.com The use of a solid support facilitates the purification process, as excess reagents and byproducts can be washed away after each coupling step. jpt.com

For the synthesis of glycopeptides, a common strategy is the "building block approach," where a pre-glycosylated amino acid is prepared with appropriate protecting groups and then incorporated into the peptide chain during SPPS. rsc.org This allows for the precise placement of sugar moieties within the peptide sequence. rsc.org To overcome challenges such as difficult couplings, especially when multiple glycosylation sites are present, accelerated methods like High-Temperature Fast Stirring Peptide Synthesis (HTFS-PS) have been developed. rsc.org HTFS-PS utilizes high temperatures and vigorous stirring to improve reaction efficiency and shorten synthesis times. rsc.org

The general steps in SPPS for a glycopeptide hexapeptide are:

Attachment of the first protected amino acid to the solid support resin.

Deprotection of the N-terminal amino group.

Coupling of the next protected amino acid (which could be a glycosylated amino acid building block).

Repetition of the deprotection and coupling steps until the desired hexapeptide sequence is assembled.

Cleavage of the completed peptide from the solid support and removal of all protecting groups. nih.gov

Semi-synthetic Approaches to Eremomycin and its Aglycone Derivatives

Semi-synthetic modifications of naturally occurring glycopeptides like eremomycin are a powerful strategy for generating novel derivatives with improved properties. acs.org These approaches leverage the complex, biosynthetically produced core structure of the antibiotic and introduce chemical modifications to its periphery. nih.gov

A key semi-synthetic modification of the eremomycin aglycone involves the Edman degradation process to remove the N-terminal N-methyl-D-leucine, yielding the corresponding hexapeptide. nih.gov This hexapeptide can then be subjected to further modifications. For example, it can be aminoacylated with various D-amino acid derivatives to create new heptapeptide analogs. nih.gov

Another important semi-synthetic route is the introduction of hydrophobic groups. The eremomycin aglycone or its hexapeptide derivative can be reacted with reagents like 1-adamantylmethylamine to attach bulky, lipophilic moieties. nih.gov This strategy has proven effective in creating derivatives with potent antiviral activities. nih.gov The choice of coupling reagent is critical in these reactions; for instance, diphenylphosphoryl azide (DPPA) is often preferred over reagents like PyBOP for the amidation of aglycones to avoid side reactions. nih.gov

The following table outlines some semi-synthetic modifications of the eremomycin aglycone:

Starting Material Modification Resulting Product Notable Property
Eremomycin AglyconeEdman DegradationThis compoundScaffold for further modification
This compoundAminoacylation with D-lysineHeptapeptide analogRetained antibacterial activity
This compoundAmidation with 1-adamantylmethylamine(1-Adamantylmethyl)amide derivativePotent antiviral activity

Chemoenzymatic Synthesis of Modified Glycopeptide Cores

Chemoenzymatic synthesis combines the precision of chemical synthesis with the high selectivity and efficiency of enzymatic reactions to construct complex molecules like modified glycopeptides. nih.gov This approach is particularly advantageous for glycopeptide synthesis as it can overcome the challenges associated with purely chemical methods, such as the need for extensive protecting group manipulations. nih.gov

A typical chemoenzymatic strategy involves the chemical synthesis of a peptide backbone, often using SPPS, followed by the enzymatic attachment or extension of glycan chains. nih.gov For instance, a peptide containing a glycan epitope can be assembled on a solid support, and then glycosyltransferases are used to extend the sugar chain in an aqueous environment. nih.gov This method benefits from the high specificity of enzymes, which can catalyze glycosidic bond formation with precise stereochemistry. nih.gov

Recent advancements have demonstrated the use of in vitro enzymatic cascades to produce novel glycopeptide aglycones. uq.edu.au By combining peptide synthesis with enzymatic cyclization, researchers can create new glycopeptide structures and investigate the substrate tolerance of the biosynthetic enzymes. uq.edu.au This approach also allows for late-stage chemical functionalization at positions that would otherwise be inaccessible, offering a powerful tool for diversifying glycopeptide structures. uq.edu.au

Molecular Mechanisms of Action and Biological Activities of Eremomycin Aglycone Hexapeptide and Its Derivatives

Mechanistic Investigations of Antibacterial Activity

The antibacterial action of eremomycin (B1671613) and its derivatives is primarily attributed to their interaction with bacterial cell wall precursors. However, modifications to the peptide core, such as the removal of the N-terminal amino acid to form the hexapeptide, significantly alter these interactions and can lead to novel mechanisms of action.

Impact of N-terminal Cleavage on Canonical D-Ala-D-Ala Binding Pocket Integrity and Affinity

The canonical mechanism of action for glycopeptide antibiotics like eremomycin involves binding to the D-Ala-D-Ala terminus of lipid II, a crucial precursor in peptidoglycan synthesis. This binding is facilitated by a well-defined pocket in the antibiotic's heptapeptide (B1575542) core. The N-terminal N-methyl-D-leucine residue plays a critical role in maintaining the integrity of this binding pocket. nih.govresearchgate.net

Removal of this N-terminal residue via Edman degradation to produce the eremomycin aglycone hexapeptide results in a "damaged" peptide core. nih.govcapes.gov.br This structural alteration significantly decreases the binding affinity for the canonical D-Ala-D-Ala target. nih.govresearchgate.net NMR binding experiments have confirmed that the binding constants of these hexapeptide derivatives to Ac-D-Ala-D-Ala are considerably lower than those of the parent heptapeptides with an intact binding pocket. nih.govresearchgate.net This reduced affinity is consistent with the observed decrease in biological activity of the hexapeptide derivatives against vancomycin-sensitive bacterial strains when compared to the parent compounds. nih.gov Furthermore, the asparagine and leucine (B10760876) side chains are known to form a hydrophobic pocket necessary for D-Ala-D-Ala binding, and disruption of this structure, as occurs with N-terminal cleavage, diminishes antimicrobial activity. nih.gov

Non-canonical Mechanisms of Action for Hydrophobically Modified Hexapeptides

Despite the compromised D-Ala-D-Ala binding, hydrophobically modified derivatives of the this compound can retain or even gain potent antibacterial activity, particularly against glycopeptide-resistant strains. nih.govcapes.gov.br This suggests the engagement of non-canonical mechanisms of action.

Biochemical investigations support the hypothesis that hydrophobically modified eremomycin derivatives can inhibit the transglycosylase stage of peptidoglycan biosynthesis. nih.govresearchgate.netacs.org This stage involves the polymerization of lipid II into linear glycan chains, a critical step in cell wall formation. researchgate.netnih.gov Notably, this inhibition can occur even in the absence of strong binding to the D-Ala-D-Ala or the D-Ala-D-Lac termini found in vancomycin-resistant enterococci (VRE). nih.govresearchgate.net The introduction of hydrophobic moieties appears to enable the molecule to interfere with the transglycosylation process directly, representing an alternative mechanism to overcome resistance. nih.govresearchgate.net

Dimerization is a known characteristic of glycopeptide antibiotics and is correlated with their antibacterial activity. nih.govmdpi.com Eremomycin, in particular, forms strong homodimers. nih.gov This dimerization is believed to enhance the antibacterial effect in a cooperative manner. mdpi.comresearchgate.net For hydrophobically modified derivatives, the introduced lipophilic side chains can facilitate anchoring to the bacterial cell membrane. This membrane anchoring is thought to increase the local concentration of the antibiotic at the site of peptidoglycan synthesis, thereby augmenting its potency. nih.gov The combination of dimerization and membrane anchoring likely plays a significant role in the enhanced activity of these derivatives, especially against resistant strains where the canonical binding target is altered. nih.gov

Antiviral Activity and Associated Mechanisms of this compound Analogs

Intriguingly, modifications of the this compound have also led to the discovery of potent antiviral properties. These antiviral activities often appear to be independent of the antibacterial mechanism.

Broad-Spectrum Antiviral Efficacy against RNA and DNA Viruses

Analogs of the this compound have demonstrated broad-spectrum antiviral activity. For instance, (Adamantyl-1)methylamide derivatives of des-(N-Me-d-Leu)-eremomycin aglycon have shown good antiretroviral activity against both HIV-1 and HIV-2. nih.gov Importantly, these compounds were inactive against both glycopeptide-sensitive and -resistant bacteria, indicating a decoupling of antiviral and antibacterial activities. nih.gov This separation is advantageous as it may reduce the likelihood of inducing bacterial resistance during prolonged antiviral therapy. nih.gov Further research has indicated that derivatives of vancomycin (B549263) aglycone hexapeptides, structurally related to the eremomycin derivatives, can exhibit strong and selective inhibition of influenza A and B viruses, as well as activity against other viruses like herpes simplex virus, yellow fever virus, Zika virus, and human coronavirus. researchgate.net The development of such broad-spectrum antiviral agents is a key objective in preparing for and controlling viral epidemics. frontiersin.orgresearchgate.net

Inhibition of Viral Entry and Replication Stages

While direct studies on the this compound's specific role in inhibiting viral entry and replication are not extensively detailed in the available literature, broader research into modified glycopeptide antibiotics reveals a significant potential for antiviral applications. Chemical modifications of natural glycopeptide antibiotics, such as the removal of sugar moieties and the introduction of hydrophobic residues to the resulting aglycons, have been shown to generate derivatives with notable activity against a range of viruses. reactionbiology.com

Specifically, hydrophobic derivatives of glycopeptide aglycons have demonstrated the ability to inhibit various retroviruses, including HIV-1 and HIV-2, as well as other viruses like flaviviruses and coronaviruses. researchgate.net The primary mechanism of this antiviral action for these aglycon derivatives is believed to be the inhibition of the viral entry process. researchgate.net This suggests that the core structure of the eremomycin aglycone, which can be derivatized, holds promise for the development of new antiviral agents.

Further supporting this potential, research on the vancomycin aglycone hexapeptide, a structurally related compound, has led to the preparation of derivatives that exhibit strong and selective inhibition of influenza A and B virus replication. nih.gov These derivatives were specifically designed to eliminate antibacterial activity, thereby reducing the risk of antibiotic resistance, while demonstrating broad-spectrum antiviral properties against viruses such as herpes simplex virus, yellow fever virus, Zika virus, and human coronavirus. nih.gov Such findings underscore the viability of modifying the aglycone hexapeptide scaffold of glycopeptides like eremomycin to create potent and selective antiviral compounds.

Modulation of Host Cell Protein Kinases (PKs) by Glycopeptide Aglycone Derivatives

Recent scientific investigations have for the first time identified polycyclic peptides, specifically hydrophobic derivatives of glycopeptide antibiotics like eremomycin and teicoplanin, as inhibitors of human protein kinases (PKs). nih.gov As crucial regulators of cellular signaling pathways, protein kinases are significant targets for therapeutic intervention in a multitude of diseases.

In a study examining a panel of twelve recombinant human protein kinases and two protein kinases isolated from rat liver (CK1 and CK2), several of the tested glycopeptide derivatives displayed inhibitory activity, with IC50 values below 10 μM. nih.gov Some of these compounds were capable of suppressing more than 90% of the enzyme's activity at a 10 μM concentration. nih.gov A kinetic analysis of the inhibition of protein kinase CK2α by a teicoplanin aglycon analogue revealed a non-competitive mechanism of inhibition with respect to ATP. nih.gov This pioneering research opens a new avenue for the potential therapeutic application of eremomycin aglycone derivatives as modulators of host cell signaling pathways.

A noteworthy correlation has been observed between the protein kinase inhibitory activity of certain hydrophobic glycopeptide derivatives and their previously documented antiviral efficacy. nih.gov The study that identified the PK inhibitory properties of these compounds noted that this activity aligns with their known antiviral effects against HIV, HCV, and various coronaviruses and flaviviruses. reactionbiology.comnih.gov

This link is significant because specific host cell protein kinases are known to be essential for the replication of various viruses. For instance, human cyclin-dependent kinases (CDKs) and casein kinase 2 (CK2) are required for the replication of HIV-1. reactionbiology.com Similarly, CK1, CK2, PLK1, and SRC are implicated in the replication of the hepatitis C virus (HCV). reactionbiology.com The discovery that eremomycin aglycon derivatives containing hydrophobic residues, which have been investigated as anti-HIV-1 agents, also inhibit these key host cell kinases suggests a potential mechanism for their antiviral action. reactionbiology.com This correlation provides a strong rationale for further exploring these compounds as dual-action agents that can target host-cell dependencies of viral replication.

Mechanisms of Antimicrobial Resistance and Strategies for Overcoming Resistance with Eremomycin Aglycone Hexapeptides

Bacterial Resistance Mechanisms to Glycopeptide Antibiotics

The primary mechanism of action for glycopeptide antibiotics like vancomycin (B549263) and eremomycin (B1671613) is their ability to bind with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of peptidoglycan precursors. This binding sequesters the substrate from the transglycosylation and transpeptidation enzymes, thereby inhibiting the synthesis of the bacterial cell wall. However, bacteria have evolved sophisticated resistance mechanisms that undermine this interaction.

Alteration of Peptidoglycan Precursor Termini (e.g., D-Ala-D-Lac) and its Effect on Binding

The most clinically significant mechanism of acquired resistance to glycopeptide antibiotics involves a fundamental change in the antibiotic's target. figshare.com In vancomycin-resistant enterococci (VRE), the terminal D-Ala-D-Ala dipeptide of the peptidoglycan precursor is replaced by a D-alanyl-D-lactate (D-Ala-D-Lac) depsipeptide. figshare.comnih.gov This seemingly subtle substitution of an amide bond with an ester bond has profound consequences for glycopeptide binding.

The high-affinity interaction between vancomycin and D-Ala-D-Ala is stabilized by a network of five hydrogen bonds. The substitution to D-Ala-D-Lac results in the loss of a crucial hydrogen bond and introduces electrostatic repulsion between the lone pair of electrons on the ester oxygen and the glycopeptide's binding pocket. nih.gov This alteration leads to a staggering 1000-fold reduction in the binding affinity of vancomycin for its target, rendering the antibiotic ineffective. nih.gov

Design Strategies for Eremomycin Aglycone Hexapeptide Derivatives Active Against Resistant Strains

The challenge of glycopeptide resistance has spurred the development of novel derivatives capable of overcoming these bacterial defenses. Eremomycin, a glycopeptide antibiotic structurally similar to vancomycin, has served as a template for such modifications. A key strategy involves the creation of the this compound, which is produced by the Edman degradation of eremomycin, a process that removes the N-terminal N-methyl-D-leucine residue. This modification results in a "damaged" binding pocket with significantly reduced affinity for the native D-Ala-D-Ala target.

Role of Hydrophobic Modifications in Restoring or Enhancing Activity Against Resistant Phenotypes

A key design strategy for imparting activity to eremomycin aglycone hexapeptides against resistant strains is the introduction of hydrophobic substituents. figshare.com These modifications are typically made at the periphery of the molecule, such as on the eremosamine sugar or at the C-terminus.

The addition of lipophilic moieties, such as n-decyl or p-(p-chlorophenyl)benzyl groups, has been shown to dramatically increase the antibacterial activity of the this compound against VRE. While the precise mechanism is not fully elucidated, it is hypothesized that these hydrophobic side chains may facilitate anchoring of the antibiotic to the bacterial membrane. This membrane association could increase the local concentration of the drug near the site of cell wall synthesis, thereby enhancing its inhibitory effect even without strong binding to the peptidoglycan precursors.

Biochemical studies support the hypothesis that these hydrophobic derivatives inhibit the transglycosylase stage of peptidoglycan biosynthesis, a different step than that primarily targeted by the parent glycopeptides. Importantly, NMR binding experiments have confirmed that these hexapeptide derivatives have a significantly decreased binding constant for Ac-D-Ala-D-Ala compared to their heptapeptide (B1575542) counterparts. Furthermore, no binding to the resistant D-Ala-D-Lac analogue was observed, indicating that their efficacy against VRE is not due to a restored affinity for the altered target.

Table 2: Antibacterial Activity of Various Eremomycin Derivatives

Compound Bacterial Strain MIC (µg/mL)
Vancomycin S. aureus ATCC 29213 (VSSA) 1.0
Vancomycin S. aureus 135/02 (VISA) 4.0
Vancomycin E. faecalis ATCC 29212 (VSE) 2.0
Vancomycin E. faecium 19/02 (VRE) >64
Eremomycin S. aureus ATCC 29213 (VSSA) 0.5
Eremomycin S. aureus 135/02 (VISA) 2.0
Eremomycin E. faecalis ATCC 29212 (VSE) 1.0
Eremomycin E. faecium 19/02 (VRE) 64
Eremomycin N-(2-((2-fluorobenzyl)amino)ethyl)amide S. aureus ATCC 29213 (VSSA) 0.25
Eremomycin N-(2-((2-fluorobenzyl)amino)ethyl)amide S. aureus 135/02 (VISA) 1.0
Eremomycin N-(2-((2-fluorobenzyl)amino)ethyl)amide E. faecalis ATCC 29212 (VSE) 0.5
Eremomycin N-(2-((2-fluorobenzyl)amino)ethyl)amide E. faecium 19/02 (VRE) 4.0

Data sourced from Olsufyeva et al. (2021).

Advanced Research Directions and Future Perspectives for Eremomycin Aglycone Hexapeptide

Exploration of Novel Therapeutic Applications Beyond Traditional Antimicrobial Fields

While the parent compound, eremomycin (B1671613), is a powerful antibiotic, the aglycone hexapeptide and its derivatives are being explored for significant antiviral and other therapeutic properties. mdpi.comdovepress.com This shift in focus is driven by the need for new classes of drugs to combat a variety of pathogens and diseases.

Research has revealed that specific modifications to the eremomycin aglycone can impart potent antiviral activity. A key area of investigation has been against the Human Immunodeficiency Virus (HIV). Studies involving the synthesis of various amides of the eremomycin aglycone have yielded promising results. For instance, the N-(adamantyl-1)methylcarboxamide derivative of the eremomycin aglycon demonstrated notable antiretroviral activity, with an effective concentration against HIV-1 measured at 1.6 μM. nih.gov

Interestingly, further modification by removing the N-terminal N-Me-D-Leu residue to create a des-(N-Me-D-Leu)-aglycon amide, resulted in compounds that were inactive against bacteria but retained significant antiviral properties. nih.gov The (Adamantyl-1)methylamide of this des-(N-Me-D-Leu)-eremomycin aglycon showed good antiretroviral activity with EC50 values of 5.5 μM for HIV-1 and 3.5 μM for HIV-2. nih.gov These findings are particularly significant because these derivatives are unlikely to induce bacterial resistance to glycopeptide antibiotics, making them potentially suitable for long-term therapy or prevention of HIV infections. nih.gov

Inspired by related glycopeptides, the potential scope for eremomycin aglycone hexapeptide derivatives is broad. For example, derivatives of the closely related vancomycin (B549263) aglycone hexapeptide have been shown to inhibit influenza A and B virus replication and offer protection against other viruses such as herpes simplex virus, Zika virus, and human coronavirus. researchgate.net This suggests a promising future for eremomycin-based compounds as broad-spectrum antiviral agents.

DerivativeTarget VirusActivity (EC50)Reference
N-(adamantyl-1)methylcarboxamide of eremomycin aglyconHIV-11.6 μM nih.gov
(Adamantyl-1)methylamide of des-(N-Me-D-Leu)-eremomycin aglyconHIV-15.5 μM nih.gov
(Adamantyl-1)methylamide of des-(N-Me-D-Leu)-eremomycin aglyconHIV-23.5 μM nih.gov

Development of this compound-Based Conjugates for Targeted Delivery

A highly promising frontier in therapeutics is the development of peptide-drug conjugates (PDCs) for the targeted delivery of potent cytotoxic agents directly to diseased cells, such as cancer cells. nih.govmdpi.com The this compound serves as an excellent candidate for a "homing peptide" in such conjugates due to its unique structure and the potential for specific cell interactions. The core principle of this strategy is to link the peptide, which acts as a targeting moiety, to a powerful drug, thereby minimizing systemic toxicity and maximizing efficacy at the target site. mdpi.com

The development of PDCs involves several key components: the homing peptide, a potent drug (payload), and a linker that connects them. The linker's design is critical; it must be stable in circulation but allow for the efficient release of the active drug within the target tumor cells. mdpi.com Research into PDCs has explored various linker technologies, including both cleavable and non-cleavable systems. mdpi.com

While specific conjugates of the this compound are in early stages of exploration, the methodology is well-established with other peptides. For instance, researchers have successfully created conjugates by linking peptides to chemotherapeutic drugs like doxorubicin (B1662922) (DOX). nih.gov In one such approach, peptides were conjugated to DOX to target tumor cells overexpressing the fibroblast growth factor receptor 2 (FGFR2). These conjugates not only induced higher cytotoxicity in tumor cells compared to normal cells but also showed enhanced penetration into three-dimensional tumor spheroids. nih.gov Another example involves the use of oxime-linked conjugates with the anthracycline daunomycin, which have proven to be effective tools for selecting appropriate homing peptides and have shown potential in in-vivo studies. mdpi.com

These established strategies provide a clear roadmap for developing this compound-drug conjugates. By attaching a potent anticancer drug to the hexapeptide scaffold, it may be possible to create novel therapeutics that can selectively target and destroy cancer cells, opening a new chapter in the application of this versatile molecule.

Computational Modeling and In Silico Screening for Novel Aglycone Hexapeptide Analogs

The design of new and more effective analogs of the this compound is being significantly accelerated by the use of computational modeling and in silico screening. tdl.orgnih.gov These techniques allow researchers to predict the properties and biological activity of novel molecular structures before they are synthesized in the laboratory, saving considerable time and resources.

Computational approaches, such as molecular dynamics (MD) simulations, are used to study the interactions between glycopeptides and their biological targets at an atomic level. tdl.org For example, MD simulations have been used to analyze the stability of the complex formed between vancomycin analogs and bacterial cell-wall precursors. Such studies can reveal why certain chemical modifications lead to a decrease or increase in binding affinity and antibacterial efficacy. tdl.org This knowledge is directly transferable to the design of this compound analogs.

Furthermore, quantitative structure-activity relationship (QSAR) models are powerful in silico tools for this field. nih.govmdpi.com A QSAR model is a mathematical relationship that correlates the chemical structure of a series of compounds with their biological activity. By building a robust QSAR model, scientists can predict the potency of new, unsynthesized analogs. The development of a QSAR model typically involves synthesizing a library of related compounds, measuring their biological activity, and then using computational methods to identify the key structural features that influence this activity. nih.gov This approach has been successfully applied to optimize the potency of other peptide-based drug candidates, leading to improvements of over 1000-fold. nih.govmdpi.com

These computational methods enable a systematic exploration of the vast chemical space of possible this compound derivatives. By screening virtual libraries of compounds, researchers can prioritize the most promising candidates for synthesis and biological testing, streamlining the discovery of next-generation therapeutics with enhanced properties.

Investigating Structure-Activity Relationships for Enhanced Biological Potency and Selectivity

Structure-activity relationship (SAR) studies are fundamental to the rational design of new drugs based on the this compound. These studies involve systematically modifying the peptide's structure and evaluating how these changes affect its biological activity. nih.govnih.gov The goal is to identify the chemical features responsible for potency and selectivity, providing a blueprint for creating superior therapeutic agents.

The this compound offers several positions for chemical modification, including its N-terminus and C-terminal carboxylic acid group. nih.govnih.gov Research has shown that even small changes at these positions can have a profound impact on biological function.

Key SAR Findings for Eremomycin Aglycone Derivatives:

Modification SiteStructural ChangeEffect on ActivityReference
N-Terminus Replacement of N-methyl-D-leucine with D-lysineAntibacterial activity largely maintained. nih.gov
N-Terminus Replacement of N-methyl-D-leucine with D-tryptophan or D-histidineLoss of antibacterial activity. nih.gov
N-Terminus Removal of N-Me-D-Leu residue (peptide core destruction)Loss of activity against bacteria, but retention of anti-HIV activity. nih.gov
C-Terminus Addition of small amide substituents (C0-C4)Activity similar to parent eremomycin against susceptible strains; inactive against resistant strains. nih.gov
C-Terminus Addition of linear lipophilic substituents (e.g., C10H21)Gained activity against vancomycin-resistant VanA and VanB enterococci strains. nih.gov
C-Terminus Addition of N-(adamantyl-1)methyl amideGood antiretroviral (anti-HIV-1) activity. nih.gov

These studies highlight critical aspects of the hexapeptide's structure. For example, the integrity of the N-terminal amino acid appears crucial for antibacterial action but less so for antiviral effects. nih.govnih.gov Conversely, introducing lipophilic (hydrophobic) groups at the C-terminus can overcome certain types of bacterial resistance, likely by providing an alternative mechanism of action or enhancing membrane interactions. nih.govresearchgate.net The introduction of bulky groups like adamantyl has been shown to be a successful strategy for generating antiviral activity. nih.gov By carefully mapping these structure-activity relationships, researchers can fine-tune the this compound scaffold to create analogs with highly specific and potent biological profiles.

Q & A

Q. What structural features of eremomycin aglycone hexapeptide enable its enantioselective properties in chiral separations?

Eremomycin’s enantioselectivity arises from its macrocyclic structure, which includes hydrophobic pockets, π-π interactions, hydrogen-bonding sites, and electrostatic interactions. The presence of eremosamine (a carbohydrate residue with a primary amino group) further enhances its ability to differentiate enantiomers via steric and electronic effects. These features allow selective binding to chiral analytes, such as amino acids and peptides, in HPLC .

Q. What are the standard chromatographic conditions for using this compound as a chiral stationary phase?

Eremomycin-based columns are effective in both reversed-phase (aqueous-organic solvents with buffers like ammonium acetate) and normal-phase (non-polar solvents with polar modifiers) modes. Typical mobile phases include methanol/water or acetonitrile/water with pH adjustments (3.0–7.0) to optimize retention and selectivity. Flow rates range from 0.5–1.5 mL/min, depending on analyte size and column dimensions .

Q. How does this compound compare to vancomycin in chiral separations?

While both are glycopeptide antibiotics, eremomycin lacks a second chlorine atom present in vancomycin and features eremosamine, which alters stereochemical interactions. These differences result in distinct selectivity profiles: eremomycin exhibits higher retention for analytes with ethyl side chains (e.g., α-aminobutyric acid), whereas vancomycin may better resolve bulkier substituents due to its rigid cavity .

Advanced Research Questions

Q. How can mobile phase composition resolve contradictions in enantiomer retention when using eremomycin-based columns?

Discrepancies in retention times often stem from competing interactions (e.g., hydrophobic vs. hydrogen-bonding). Systematic optimization of organic modifier ratios (e.g., methanol vs. acetonitrile), buffer pH, and ion-pairing agents (e.g., trifluoroacetic acid) can modulate analyte affinity. For example, acidic conditions enhance protonation of eremomycin’s amino groups, strengthening electrostatic interactions with carboxylate-containing analytes .

Q. What strategies address reduced enantioselectivity for large peptides (>20 amino acids) on eremomycin columns?

Steric hindrance from bulky peptide side chains limits penetration into eremomycin’s hydrophobic pockets. To mitigate this, researchers can (1) increase column temperature (30–50°C) to enhance molecular flexibility, (2) use gradient elution to reduce hydrophobic aggregation, or (3) derivatize peptides with smaller substituents (e.g., acetyl groups) to improve cavity accessibility .

Q. How should researchers validate the reproducibility of eremomycin-based chiral separations across laboratories?

Reproducibility requires strict control of column lot variability, mobile phase preparation (e.g., buffer molarity ±5%), and instrument calibration. Inter-laboratory validation should include reference compounds (e.g., D/L-tryptophan) and statistical analysis of retention factors (κ) and selectivity (α) using ANOVA to identify systemic errors .

Q. What analytical techniques complement HPLC for characterizing eremomycin-analyte interactions?

Circular dichroism (CD) spectroscopy can monitor conformational changes in eremomycin upon analyte binding. Mass spectrometry (MS) with hydrogen-deuterium exchange (HDX) identifies binding sites, while molecular dynamics simulations predict interaction energetics. These methods help rationalize chromatographic data and guide column optimization .

Methodological Considerations

  • Data Analysis : Use multivariate statistics (e.g., principal component analysis) to correlate separation efficiency with structural parameters (e.g., analyte logP, pKa). Report uncertainties from triplicate runs and instrument detection limits .
  • Error Mitigation : Document batch-to-batch variability in eremomycin purity (>98% by HPLC-UV) and column packing density. Pre-column conditioning with analyte analogs can stabilize binding sites .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.